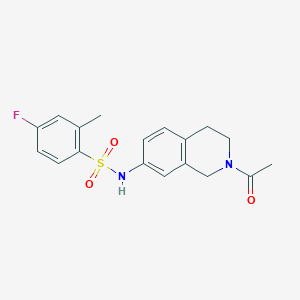

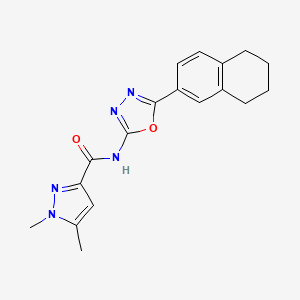

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is recognized as a "privileged scaffold" in medicinal chemistry. This family of compounds has evolved from being associated with neurotoxicity to being acknowledged for its therapeutic potential, including anticancer properties and neuroprotective effects against Parkinsonism in mammals. The significance of THIQ derivatives has been highlighted by the FDA approval of trabectedin for soft tissue sarcomas, marking a milestone in anticancer drug discovery (Singh & Shah, 2017).

Synthesis Analysis

The synthesis of cyclic compounds, including those containing aminobenzenesulfonamide, employs various chemical reactions, such as sequential Nicholas and Pauson-Khand reactions, to create unique polyheterocyclic compounds. This approach demonstrates the versatility and value of aminobenzenesulfonamide derivatives in pharmaceutical industries, underlining the potential of similar scaffolds like N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide for functional molecule discovery (Kaneda, 2020).

Molecular Structure Analysis

Tetrahydroisoquinoline derivatives, including the mentioned compound, exhibit a broad spectrum of biological activities, which are attributed to their molecular structure. The structure-activity relationship (SAR) studies show that modifications on the tetrahydroisoquinoline backbone, including electron-donating and withdrawing groups, significantly impact their biological potential. This illustrates the importance of molecular structure in designing compounds with desired therapeutic effects (Jordaan & Ebenezer, 2023).

Chemical Reactions and Properties

Fluoroquinolones, closely related to the fluorinated derivatives like our compound, are synthesized through various synthetic approaches, including modifications by incorporating substituents or through annelation. These methods elucidate the "structure-activity" relationships for antibacterial activities and other types of biological activities, showcasing the versatility of fluoroquinolones and by extension, compounds like N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide in medicinal chemistry (Charushin et al., 2014).

Physical Properties Analysis

Compounds within the tetrahydroisoquinoline family, characterized by features such as benzopyridine rings, exhibit distinct physical properties such as melting points, boiling points, and solubility. These properties are crucial for their application in drug formulation and delivery. The detailed physical characteristics of these compounds enable researchers to predict their behavior in biological systems and to optimize their pharmacokinetic profiles for better therapeutic outcomes.

Chemical Properties Analysis

The chemical properties of tetrahydroisoquinoline derivatives, including reactivity, stability, and interactions with biological targets, are foundational to their therapeutic effects. Their ability to modulate various biological pathways through interactions with enzymes, receptors, and other macromolecules is central to their application in treating diseases. The pharmacological importance of isoquinoline derivatives is underscored by their wide range of biological activities, which is directly linked to their chemical properties (Danao et al., 2021).

Applications De Recherche Scientifique

Organic Synthesis Applications

This compound is relevant in the context of organic synthesis, especially in the development of novel synthetic routes and methodologies. For instance, it could be involved in copper-catalyzed radical-promoted aminocyclization processes, which are significant for constructing complex isoquinoline derivatives. Such processes are crucial for synthesizing bioactive molecules and natural products with potential therapeutic applications (Xiao-Feng Xia et al., 2016).

Antimicrobial Study Applications

The compound may also find utility in antimicrobial studies, particularly in the synthesis of molecules with potential antimicrobial properties. For example, similar compounds have been synthesized and tested against various bacterial and fungal strains, showing significant activity. This highlights the potential of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide in contributing to the development of new antimicrobial agents (S. Vanparia et al., 2010).

Protein Interaction Studies

Moreover, compounds with similar structural features have been studied for their interactions with proteins, such as carbonic anhydrases and protein kinases, which are important targets in drug discovery and development. These studies provide insights into the molecular mechanisms of action and can guide the design of more selective inhibitors for therapeutic purposes (P. Mader et al., 2011).

Propriétés

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-12-9-16(19)4-6-18(12)25(23,24)20-17-5-3-14-7-8-21(13(2)22)11-15(14)10-17/h3-6,9-10,20H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMUJHPMEHVLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)

![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)

![2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol](/img/structure/B2481190.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2481194.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)

![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)